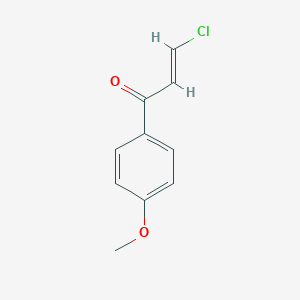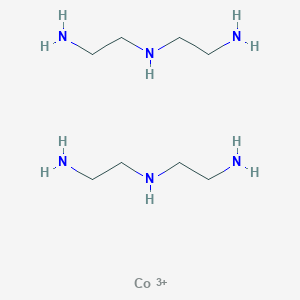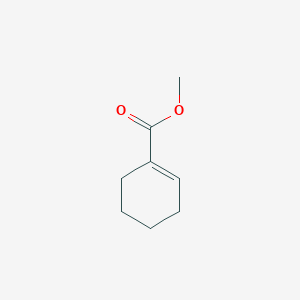
1-シクロヘキセン-1-カルボン酸メチル
概要
説明
Methyl 1-cyclohexene-1-carboxylate is a chemical compound that is derived from cyclohexene. It is an ester that can be synthesized through various chemical reactions involving cyclohexene as a starting material. The compound is of interest due to its potential applications in the synthesis of natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of methyl 1-cyclohexene-1-carboxylate can be achieved through carbonylation reactions. One such method involves the carbonylation of cyclohexene in a methanol solution catalyzed by palladium(II) chloride–triphenylphosphine, which results in high yields of methyl cyclohexanecarboxylate . Another approach to synthesizing related compounds includes the treatment of methyl-substituted 1-chloro-2-oxo-1-cyclohexanecarboxylic esters with anhydrous Na2CO3 in refluxing xylene, leading to methyl-substituted 1-cyclopentene-1-carboxylates .
Molecular Structure Analysis
The molecular structure of methyl 1-cyclohexene-1-carboxylate and its derivatives can be elucidated using spectroscopic methods such as NMR. For instance, organotin hydride addition to methyl cyclohexene-1-carboxylate has been studied, and the structures of the resulting products were established by their transformation into chlorodialkylstannyl derivatives and by NMR data .
Chemical Reactions Analysis
Methyl 1-cyclohexene-1-carboxylate can undergo various chemical reactions. For example, it can be used in Friedel–Crafts acylation reactions catalyzed by metal cation-exchanged montmorillonites . It can also participate in free radical hydrostannation to give 2-trialkylstannyl cyclohexanecarboxylate . Epoxidation reactions have been explored as well, where methyl trans-5,6-diacetoxy-1,3-cyclohexadiene-1-carboxylate was epoxidized to give selectively two 3,4-monoepoxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 1-cyclohexene-1-carboxylate derivatives can be inferred from their reactivity and the conditions required for their synthesis. For example, the carbonylation reaction to produce methyl cyclohexanecarboxylate is influenced by variables such as the concentration of palladium(II) chloride, pressure of carbon monoxide, and temperature . The reactivity of methyl 1-cyclohexene-1-carboxylate in acylation and epoxidation reactions suggests that it is a versatile intermediate that can be modified under various reaction conditions .
科学的研究の応用
有機合成
1-シクロヘキセン-1-カルボン酸メチルは、特にジアステレオ選択的合成において、有機合成で用いられます。 このプロセスは、医薬品や複雑な有機分子の開発において不可欠な、特定の三次元配列を持つ化合物を生成するために重要です .
医薬品研究
医薬品研究において、この化合物は、様々な医薬品化合物を合成するためのビルディングブロックとして役立ちます。 その構造は、潜在的に新しい薬物発見につながる可能性のある誘導体を生成するために操作されます .
材料科学
この化合物の材料科学における役割は、重合反応における反応性に関連しています。 生分解性プラスチック、コーティング、接着剤における潜在的な用途を持つ新しい高分子材料を作成するために使用できます .
化学工学
1-シクロヘキセン-1-カルボン酸メチルは、プロセス最適化における用途から、化学工学において重要です。 その特性は、反応効率を向上させ、持続可能な化学プロセスを開発するために分析されます .
生化学
生化学では、この化合物は、生物学的分子との相互作用について研究されています。 これらの相互作用を理解することで、酵素のメカニズムや代謝経路についての洞察を得ることができます .
環境への適用
この化合物の環境への適用は、特に生分解性とグリーン溶媒代替としての可能性という点で研究されています。 生態系への影響とその分解生成物は、現在活発に研究されています .
Safety and Hazards
特性
IUPAC Name |
methyl cyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h5H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPWRCPEMHIZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171580 | |
| Record name | Methyl cyclohex-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18448-47-0 | |
| Record name | 1-Cyclohexene-1-carboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18448-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl cyclohex-1-ene-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018448470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl cyclohex-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl cyclohex-1-ene-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Methyl 1-cyclohexene-1-carboxylate be used in the synthesis of natural products?
A: Yes, Methyl 1-cyclohexene-1-carboxylate has proven valuable in the synthesis of complex molecules, including natural products. For instance, researchers successfully employed this compound in a formal total synthesis of trichodiene. [] The synthesis involved a photochemical [2+2] cycloaddition between Methyl 1-cyclohexene-1-carboxylate and 3-methylcyclohex-2-enone, followed by strategic skeletal rearrangements and functional group modifications. [] This demonstrates the potential of Methyl 1-cyclohexene-1-carboxylate as a building block in organic synthesis, particularly for constructing complex ring systems found in natural products.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

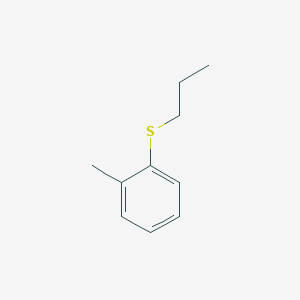
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)
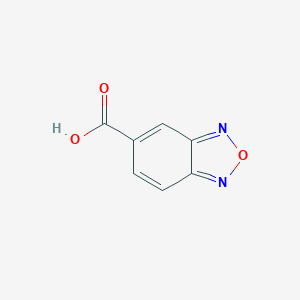
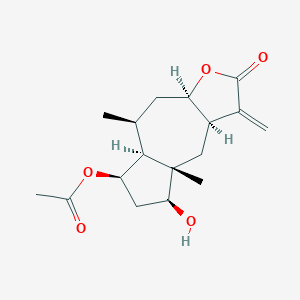
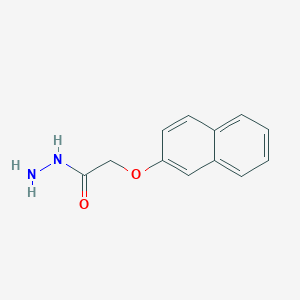
![3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B102767.png)

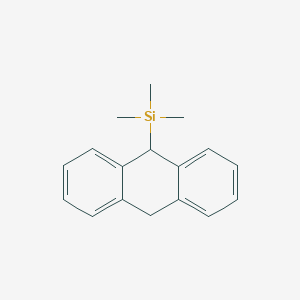
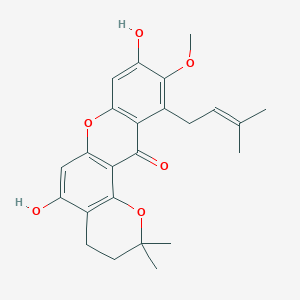

![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)

